

# [18F]MNI-968 PET: A Comparative Guide to Reproducibility and Reliability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NE58018  |           |
| Cat. No.:            | B1677988 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility and reliability of [18F]MNI-968, a positron emission tomography (PET) tracer for the phosphodiesterase 10A (PDE10A) enzyme. The performance of [18F]MNI-968 is compared with alternative PDE10A PET tracers, supported by available experimental data.

## **Executive Summary**

[18F]MNI-968 is a promising PET tracer for imaging PDE10A, an important target in the research and development of therapeutics for neurological and psychiatric disorders. Initial human studies indicate good test-retest reproducibility for [18F]MNI-968 in striatal regions. This guide summarizes the available data for [18F]MNI-968 and compares it with other established PDE10A tracers, namely [18F]MNI-659 and [11C]IMA107, for which more extensive reproducibility data is publicly available.

## Data Presentation: Reproducibility of PDE10A PET Tracers

The following table summarizes the test-retest reproducibility of [18F]MNI-968 and alternative PDE10A PET tracers. The key metrics are the absolute test-retest variability (TRV), which indicates the percentage difference between two scans of the same subject, and the intraclass correlation coefficient (ICC), which measures the reliability of the measurements.



| Tracer                       | Parameter | Brain<br>Region(s)                                  | Test-Retest<br>Variability (%) | Intraclass<br>Correlation<br>Coefficient<br>(ICC) |
|------------------------------|-----------|-----------------------------------------------------|--------------------------------|---------------------------------------------------|
| [18F]MNI-968                 | BPND      | Striatal Regions                                    | ≤ 7%[1][2]                     | Not Reported                                      |
| [18F]MNI-659                 | BPND      | Multiple                                            | < 10%[3]                       | > 0.9[3]                                          |
| [11C]IMA107                  | SRTM BPND | Caudate, Putamen, Ventral Striatum, Globus Pallidus | < 12%[4]                       | Not Reported                                      |
| Thalamus                     | 14%[4]    | Not Reported                                        |                                |                                                   |
| Substantia<br>Nigra/Midbrain | 25%[4]    | Not Reported                                        | _                              |                                                   |

BPND: Non-displaceable Binding Potential; SRTM: Simplified Reference Tissue Model.

# Experimental Protocols [18F]MNI-968 PET Imaging

Based on initial human studies, the following provides an overview of the experimental protocol for [18F]MNI-968 PET imaging.[1][2]

- Participants: Healthy volunteers.[1][2]
- Radiotracer Administration: Intravenous injection of [18F]MNI-968 (317 ± 49 MBq).[1][2]
- PET Scan Acquisition: Dynamic brain PET scans were conducted for 180 minutes.[1][2]
- Data Analysis: PET data were modeled using a 2-tissue compartmental model (2T), Logan graphical analysis (LGA), and non-invasive Logan graphical analysis (NI-LGA) with the cerebellar cortex serving as the reference region to estimate the total distribution volume (VT) and the binding potential (BPND).[1][2]



### [18F]MNI-659 PET Imaging

The following is a summary of the experimental protocol used in the test-retest studies for [18F]MNI-659.[3]

- Participants: Healthy volunteers.[3]
- Radiotracer Administration: Intravenous injection of [18F]MNI-659.
- PET Scan Acquisition: Brain PET images were acquired for 3.5 hours.
- Data Analysis: Pharmacokinetic modeling was performed using both plasma-based methods and a reference-region model with the cerebellar cortex. The Logan and simplified reference tissue models were used to determine the non-displaceable binding potential (BPND).[3]

### [11C]IMA107 PET Imaging

The protocol for [11C]IMA107 reproducibility studies is outlined below.[4]

- Participants: Healthy male subjects.
- PET Scan Acquisition: Dynamic PET scans were performed for 90 minutes.
- Data Analysis: The simplified reference tissue model (SRTM) was used with the cerebellum as the reference region to generate regional estimates of the binding potential (BPND).[4]

## **Mandatory Visualization**

Below are diagrams illustrating a typical experimental workflow for a PET reproducibility study and the signaling pathway of PDE10A.





Click to download full resolution via product page

Experimental workflow for a PET test-retest reproducibility study.





Click to download full resolution via product page

Simplified signaling pathway of PDE10A in striatal neurons.

### Conclusion

The available data suggests that [18F]MNI-968 is a PET tracer with good reproducibility for quantifying PDE10A in the human brain, particularly in the striatum. Its test-retest variability of ≤ 7% is comparable to, and potentially better than, other established PDE10A tracers like [18F]MNI-659 (< 10%) and [11C]IMA107 (< 12% in most striatal regions). However, the currently available information on [18F]MNI-968's reproducibility is based on preliminary findings presented in a conference abstract. A full peer-reviewed publication with a detailed breakdown of reproducibility metrics across various brain regions and a larger cohort of



subjects is needed for a more definitive assessment of its reliability. For researchers considering [18F]MNI-968 for clinical trials or longitudinal studies, the initial data is encouraging, but the limited availability of comprehensive reproducibility data should be taken into account.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. T156. IN VIVO CHARACTERIZATION OF THE FIRST AGONIST DOPAMINE D1 RECEPTORS PET IMAGING TRACER [18F]MNI-968 IN HUMAN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo assessment and dosimetry of 2 novel PDE10A PET radiotracers in humans: 18F-MNI-659 and 18F-MNI-654 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [[18F]MNI-968 PET: A Comparative Guide to Reproducibility and Reliability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677988#reproducibility-and-reliability-of-18f-mni-968-pet-measurements]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com